![molecular formula C11H13N3 B2892025 1-benzyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174838-25-5](/img/structure/B2892025.png)
1-benzyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
“1-benzyl-4-methyl-1H-pyrazol-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. For instance, one synthesis method involves the reaction of hydrazones and α-bromo ketones . Another method involves the use of glyoxal and ammonia . The exact synthesis process can vary depending on the desired end product and the specific conditions of the reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various techniques such as NMR spectroscopy . The molecule has a complex structure with multiple carbon, hydrogen, and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, one reaction involves the formation of multi-substituted pyrazoles . The exact reactions can vary depending on the specific conditions and the presence of other reactants .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 187.24 and a refractive index of 1.5400 to 1.5450 at 20°C . It is colorless to light yellow in appearance .Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterization, and Biological Activity : Compounds synthesized from hydroxymethyl pyrazole derivatives have been characterized and studied for their biological activities against cancer and microbes. The structural identification was achieved using various spectroscopic methods and X-ray crystallography, revealing insights into their geometric parameters and potential as antitumor, antifungal, and antibacterial agents (A. Titi et al., 2020).
Addition and Cycloaddition Reactions : Pyrazole derivatives have been studied for their reactivity in addition and cycloaddition reactions, providing valuable insights into synthetic pathways that can be utilized in developing new compounds with potential applications in various fields (M. F. Aly et al., 1997).
Catalysis
Palladium-Catalyzed Asymmetric Allylic Amination : The use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination demonstrates the steric control of η3-allyl configuration and site-selective nucleophilic attack, highlighting the potential of pyrazole derivatives in catalysis (A. Togni et al., 1996).
Materials Science
Functional Modification of Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole derivatives, have shown enhanced physical and mechanical properties, indicating their utility in materials science and potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Biological Activity
Synthesis, Characterization, and Biological Activity of Metal Complexes : The synthesis of metal complexes with pyrazole derivatives has been explored, showing potent cytotoxic activity against human cancer cells and antimicrobial activity against bacteria and yeasts, suggesting their potential in developing new therapeutic agents (J. Asegbeloyin et al., 2014).
Safety and Hazards
“1-benzyl-4-methyl-1H-pyrazol-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
Future Directions
The future directions for “1-benzyl-4-methyl-1H-pyrazol-3-amine” could involve its use in the preparation of various amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives are known to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of bacterial growth or the reduction of inflammation .
Pharmacokinetics
The compound’s molecular weight of 17321 suggests it may have suitable properties for oral bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
properties
IUPAC Name |
1-benzyl-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEGSZUKVOJROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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